molecular formula C13H16ClN3O2 B1379069 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-49-7

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1379069
M. Wt: 281.74 g/mol
InChI Key: CFIWDWGVUSKLMZ-UHFFFAOYSA-N
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Description

“5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride” is a synthetic compound with the CAS Number: 1426291-49-7 . It has a molecular weight of 281.74 .


Molecular Structure Analysis

The molecular formula of this compound is C13H16ClN3O2 . The Inchi Code is 1S/C13H15N3O2.ClH/c1-17-11-5-3-2-4-9 (11)6-12-15-13 (18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antioxidant Activities : The synthesis of Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties has been undertaken. These compounds have shown significant antibacterial, antifungal, and radical scavenging activities. Notably, certain compounds demonstrated remarkable cytotoxic activity against tumor cell lines, highlighting their potential in anticancer research Vaijinath A. Verma et al., 2019.

  • Characterization and Antimicrobial Screening : A series of compounds incorporating 1,3,4-oxadiazole and 2-azetidinone derivatives have been synthesized and characterized. These compounds exhibited significant antibacterial activity against various strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, along with antifungal activities N. Desai & A. Dodiya, 2014.

  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized, and their nematocidal activities were evaluated. Some compounds showed promising activity against Bursaphelenchus xylophilus, a notable achievement in the development of nematicides Dan Liu et al., 2022.

  • Enzyme Inhibition : The research into novel heterocyclic compounds derived from specific acetohydrazide precursors explored their potential in inhibiting lipase and α-glucosidase, crucial for managing conditions like obesity and diabetes. This study showcases the importance of these compounds in therapeutic applications O. Bekircan et al., 2015.

properties

IUPAC Name

5-(azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c1-17-11-5-3-2-4-9(11)6-12-15-13(18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIWDWGVUSKLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

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